

A Theoretical and Experimental Guide to 6-Chloropiperonyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloropiperonyl alcohol

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This technical guide provides a comprehensive overview of **6-Chloropiperonyl alcohol**, designed for researchers, scientists, and professionals in drug development. The document synthesizes known physicochemical and spectroscopic data with a forward-looking theoretical framework to facilitate further investigation and application of this compound.

Introduction and Molecular Overview

6-Chloropiperonyl alcohol, with the chemical formula $C_8H_7ClO_3$, is a chlorinated derivative of piperonyl alcohol.[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, which is a common motif in natural products and pharmacologically active molecules.[3][4] The introduction of a chlorine atom to the aromatic ring is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest for further study.

The IUPAC name for this compound is (6-chloro-1,3-benzodioxol-5-yl)methanol.[1] It is also known by synonyms such as 2-Chloro-4,5-(methylenedioxy)benzyl alcohol.[2][5]

Caption: 2D structure of **6-Chloropiperonyl alcohol**.

Physicochemical and Spectroscopic Profile

A summary of the known physical and chemical properties of **6-Chloropiperonyl alcohol** is presented in Table 1. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.

Table 1: Physicochemical Properties of **6-Chloropiperonyl Alcohol**

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₃	[1][2]
Molecular Weight	186.59 g/mol	[1]
CAS Number	2591-25-5	[1][2][5]
Appearance	White powder	[6]
Melting Point	67.0-73.0 °C	[6]
Boiling Point	317.8°C at 760 mmHg (Predicted)	[5]
XLogP3	1.5	[1]
Assay (GC)	≥97.5%	[6]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **6-Chloropiperonyl alcohol**.

- Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹. [7][8][9][10] Additionally, a strong C-O stretching absorption is expected near 1050 cm⁻¹. [9][10] The aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton on the oxygen-bearing carbon (the benzylic proton) is expected to appear in the 3.5-4.5 ppm region. [7] The hydroxyl proton signal is typically broad and its chemical shift can vary, but it can be identified by D₂O exchange. [7] The aromatic protons will exhibit signals in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the chloro and methylenedioxy substituents.

- ^{13}C NMR: The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm.[7][11] The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm.
- Mass Spectrometry (MS): The mass spectrum of **6-Chloropiperonyl alcohol** is expected to show a molecular ion peak (M^+) at m/z 186, with a characteristic $\text{M}+2$ peak due to the presence of the chlorine-37 isotope.[1] Common fragmentation patterns for benzyl alcohols include the loss of water and α -cleavage.[7][8]

Theoretical and Computational Framework

While specific theoretical studies on **6-Chloropiperonyl alcohol** are not extensively available, a robust computational investigation can be outlined to predict its properties and reactivity. Such studies are invaluable for understanding the molecule's behavior at a quantum mechanical level.

Conformational Analysis and Geometry Optimization

The initial step in a theoretical study would involve a thorough conformational analysis to identify the most stable geometric isomers. This can be achieved through molecular mechanics or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). The orientation of the hydroxymethyl group relative to the aromatic ring is a key conformational variable.

Electronic Structure and Reactivity Descriptors

DFT calculations can provide detailed insights into the electronic structure of **6-Chloropiperonyl alcohol**.

- Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
- Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other reagents or biological targets.

- Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

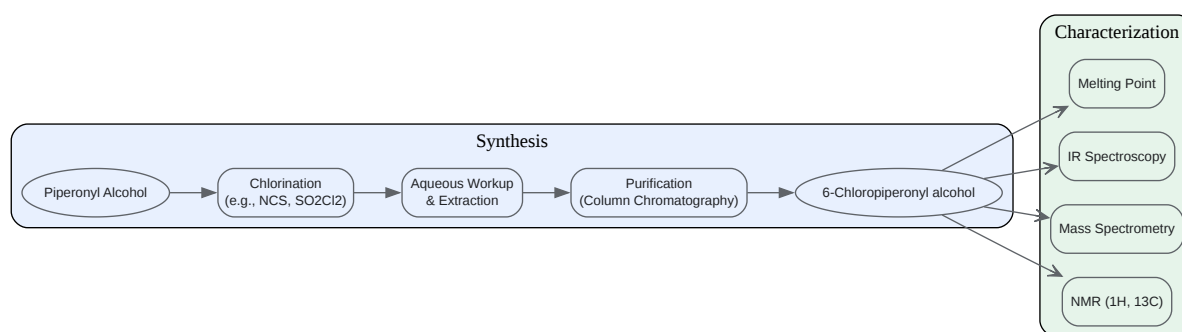
Prediction of Spectroscopic Properties

Computational methods can be employed to predict the spectroscopic properties of **6-Chloropiperonyl alcohol**, which can then be compared with experimental data for validation.

- NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can be used to calculate ^1H and ^{13}C NMR chemical shifts with a reasonable degree of accuracy.
- IR Vibrational Frequencies: Calculation of the vibrational frequencies can predict the positions of the major absorption bands in the IR spectrum.

Proposed Experimental Workflow

The following section outlines a hypothetical, self-validating experimental workflow for the synthesis and characterization of **6-Chloropiperonyl alcohol**.



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Caption: Proposed workflow for synthesis and characterization.

Synthesis Protocol

A plausible synthetic route to **6-Chloropiperonyl alcohol** involves the electrophilic chlorination of piperonyl alcohol.

Objective: To synthesize **6-Chloropiperonyl alcohol** from piperonyl alcohol.

Materials:

- Piperonyl alcohol
- N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO_2Cl_2)
- Acetonitrile or Dichloromethane (solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluent)

Procedure:

- Dissolve piperonyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- Collect the fractions containing the desired product and evaporate the solvent to yield pure **6-Chloropiperonyl alcohol**.

Characterization Protocol

The identity and purity of the synthesized **6-Chloropiperonyl alcohol** should be confirmed by a suite of analytical techniques.

- Melting Point Determination: Measure the melting point of the purified product and compare it with the literature value (67.0-73.0 °C).[6] A sharp melting point range is indicative of high purity.
- Spectroscopic Analysis:
 - Obtain ^1H and ^{13}C NMR spectra and compare the chemical shifts and coupling constants with the expected values.
 - Acquire an IR spectrum and identify the characteristic functional group absorptions (O-H, C-O, aromatic C-H, C=C).
 - Perform mass spectrometry to confirm the molecular weight and isotopic distribution.

Potential Applications and Future Directions

The unique structural features of **6-Chloropiperonyl alcohol** suggest several potential avenues for research and development.

- Drug Discovery: The 1,3-benzodioxole moiety is present in numerous biologically active compounds.[3][4] The introduction of a chlorine atom can enhance metabolic stability and

modulate binding affinity to biological targets. Therefore, **6-Chloropiperonyl alcohol** could serve as a valuable building block for the synthesis of novel therapeutic agents.

- **Agrochemicals:** Piperonyl derivatives, such as piperonyl butoxide, are known for their use as pesticide synergists.^[12] Further investigation into the biological activity of **6-Chloropiperonyl alcohol** in this area may be warranted.
- **Materials Science:** Aromatic alcohols can be utilized in the synthesis of polymers and other advanced materials. The specific properties imparted by the chlorinated benzodioxole structure could lead to materials with novel characteristics.

Future research should focus on a comprehensive experimental and theoretical characterization of **6-Chloropiperonyl alcohol** to fully elucidate its properties and potential applications. This includes detailed reactivity studies, biological screening, and in-depth computational modeling.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Chloropiperonyl alcohol** is associated with the following hazards:

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation^[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [A Theoretical and Experimental Guide to 6-Chloropiperonyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2620531#theoretical-studies-on-6-chloropiperonyl-alcohol]

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